molecular formula C15H24N2O3 B263730 N-(tert-butyl)-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide

N-(tert-butyl)-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide

Cat. No.: B263730
M. Wt: 280.36 g/mol
InChI Key: GXZYAWXMHODRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxyethylamino group, and a phenoxyacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(tert-butyl)-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds with active sites, while the phenoxyacetamide moiety can interact with hydrophobic pockets, leading to inhibition or modulation of the target’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-butyl)-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

N-tert-butyl-2-[4-[(2-hydroxyethylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C15H24N2O3/c1-15(2,3)17-14(19)11-20-13-6-4-12(5-7-13)10-16-8-9-18/h4-7,16,18H,8-11H2,1-3H3,(H,17,19)

InChI Key

GXZYAWXMHODRPE-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCCO

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCCO

Origin of Product

United States

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